![molecular formula C26H16Br4N2O3 B11705012 2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11705012.png)
2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) typically involves a multi-step process. One common method includes the reaction of 4,6-dibromophenol with a suitable aldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with 2,2’-oxybis(benzene-4,1-diamine) under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(6-methoxyphenol): Similar structure but with methoxy groups instead of bromine atoms.
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol): Similar structure but with chlorine atoms instead of bromine atoms.
Uniqueness
2,2’-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol) is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making this compound versatile for different applications.
Eigenschaften
Molekularformel |
C26H16Br4N2O3 |
|---|---|
Molekulargewicht |
724.0 g/mol |
IUPAC-Name |
2,4-dibromo-6-[[4-[4-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenoxy]phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C26H16Br4N2O3/c27-17-9-15(25(33)23(29)11-17)13-31-19-1-5-21(6-2-19)35-22-7-3-20(4-8-22)32-14-16-10-18(28)12-24(30)26(16)34/h1-14,33-34H |
InChI-Schlüssel |
DUKADOPRWIQVPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)Br)O)OC3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


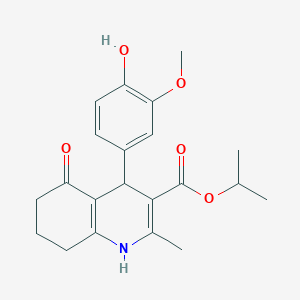
![5-bromo-2-({[4-(4-chlorophenoxy)phenyl]amino}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11704947.png)
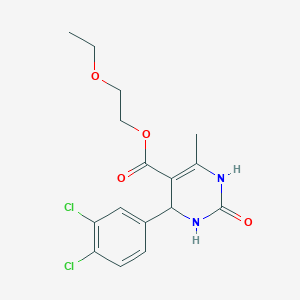
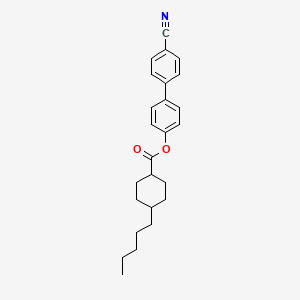
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-methylbenzamide](/img/structure/B11704968.png)

![3-bromo-N-(2,2,2-trichloro-1-{[(2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704975.png)
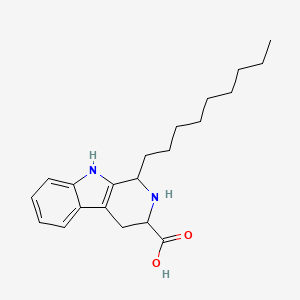
![1,6-Dimethyl-2-(2-oxopropyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B11704992.png)
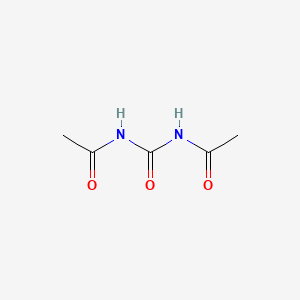
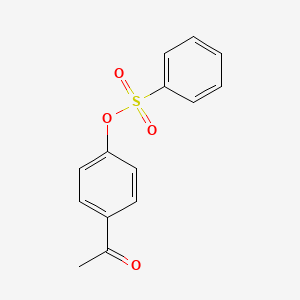
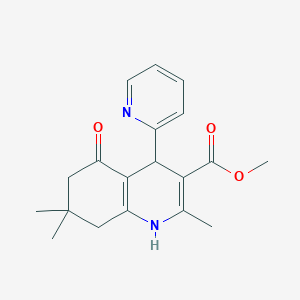
![N-(2-methylphenyl)-1-[4-[(2-methylphenyl)iminomethyl]phenyl]methanimine](/img/structure/B11705003.png)

